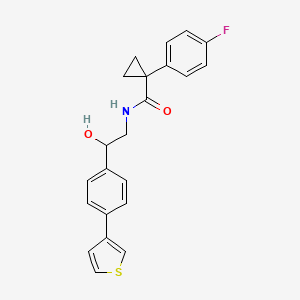
1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H20FNO2S and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorophenyl)-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)cyclopropanecarboxamide, commonly referred to as compound 2034401-06-2, is a synthetic organic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H16FNO3S3
- Molecular Weight : 397.5 g/mol
- CAS Number : 2034401-06-2
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating the production of pro-inflammatory mediators.
- Receptor Modulation : It may interact with various receptor types, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The presence of thiophene and fluorophenyl groups suggests possible antioxidant properties, which could protect cells from oxidative stress.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : NCI-H460 (lung cancer), HCT-116 (colon cancer).
- Mechanism : Induction of caspase activation (caspase-3 and caspase-9), leading to increased Bax/Bcl-2 ratio and TUNEL positive cells, indicating apoptosis .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in cell culture models. This suggests a role in modulating immune responses and reducing inflammation.
Case Studies
Several studies have investigated the biological effects of related compounds with similar structures:
- Study on SL-01 :
- Pharmacokinetics and Efficacy :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C17H16FNO3S3 |
| Molecular Weight | 397.5 g/mol |
| Anticancer Activity | Induces apoptosis |
| Anti-inflammatory Activity | Inhibits cytokine release |
| Related Compounds Studied | SL-01, TBE-31 |
属性
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2S/c23-19-7-5-18(6-8-19)22(10-11-22)21(26)24-13-20(25)16-3-1-15(2-4-16)17-9-12-27-14-17/h1-9,12,14,20,25H,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOHTAFYMGJFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(C=C3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














